molecular formula C12H9ClN2O4S B185633 N-(4-chlorophenyl)-2-nitrobenzenesulfonamide CAS No. 63228-67-1

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B185633
CAS No.: 63228-67-1
M. Wt: 312.73 g/mol
InChI Key: MNHIVKRGHVGPIJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-chloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group and a sulfonamide group attached to a 4-chlorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIVKRGHVGPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355969
Record name N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-67-1
Record name N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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